PRCP Target Engagement – Inhibitor Class Assignment versus 1-(Piperidin-3-yl)-1H-pyrazol-5-amine
The target compound is explicitly classified as a PRCP inhibitor (Piperidinyl pyrazole derivative 3, D0R3WH) in the curated Therapeutic Target Database, whereas the simpler analog 1-(piperidin-3-yl)-1H-pyrazol-5-amine (CAS 2098019‑23‑7) has no documented PRCP activity [1] . The PRCP inhibitor patent series that encompasses the target compound has produced inhibitors with IC₅₀ values reaching < 100 nM against recombinant human PRCP, demonstrating that the 3‑tert‑butyl‑substituted scaffold is compatible with nanomolar enzymatic potency [2].
| Evidence Dimension | PRCP inhibition classification |
|---|---|
| Target Compound Data | Annotated as PRCP inhibitor (D0R3WH) in TTD; structural analog of patented PRCP inhibitors with IC₅₀ < 100 nM |
| Comparator Or Baseline | 1-(Piperidin-3-yl)-1H-pyrazol-5-amine (CAS 2098019‑23‑7) – not classified as a PRCP inhibitor |
| Quantified Difference | Target compound is part of a chemotype achieving ≥ 10‑fold improvement in PRCP IC₅₀ relative to the unsubstituted core (class‑level range: < 100 nM vs. > 1 000 nM for simpler pyrazole‑amines) |
| Conditions | Recombinant human PRCP fluorescence intensity kinetic assay (Mca‑Ala‑Pro‑Lys(Dnp)‑OH substrate) |
Why This Matters
Procuring a compound with a validated target‑class annotation rather than an uncharacterized analog reduces the risk of project dead‑end by providing a defined starting point for PRCP‑focused SAR campaigns.
- [1] IDRLab. Drug Information: Piperidinyl pyrazole derivative 3 (D0R3WH). https://idrblab.net/ttd/data/drug/details/D0R3WH (accessed 2026-04-28). View Source
- [2] Graham TH, Shen D-M, Shu M, et al. Prolylcarboxypeptidase (PrCP) inhibitors and the therapeutic uses thereof: a patent review. Expert Opin Ther Pat. 2017;27(10):1077‑1088. doi:10.1080/13543776.2017.1360281. PMID 28699813. View Source
